molecular formula C7H12N2OS B13252731 Ethyl[(3-methoxy-1,2-thiazol-5-yl)methyl]amine

Ethyl[(3-methoxy-1,2-thiazol-5-yl)methyl]amine

Cat. No.: B13252731
M. Wt: 172.25 g/mol
InChI Key: SFKSMQGHHDIZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl[(3-methoxy-1,2-thiazol-5-yl)methyl]amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[(3-methoxy-1,2-thiazol-5-yl)methyl]amine typically involves the formation of the thiazole ring followed by the introduction of the ethyl and methoxy groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a 2-aminothiazole derivative with an appropriate alkylating agent can yield the desired compound .

Industrial Production Methods

Industrial production of thiazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl[(3-methoxy-1,2-thiazol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Ethyl[(3-methoxy-1,2-thiazol-5-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and chemical intermediates

Mechanism of Action

The mechanism of action of Ethyl[(3-methoxy-1,2-thiazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of microbial or cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl[(3-methoxy-1,2-thiazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methoxy groups can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

N-[(3-methoxy-1,2-thiazol-5-yl)methyl]ethanamine

InChI

InChI=1S/C7H12N2OS/c1-3-8-5-6-4-7(10-2)9-11-6/h4,8H,3,5H2,1-2H3

InChI Key

SFKSMQGHHDIZCG-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=NS1)OC

Origin of Product

United States

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